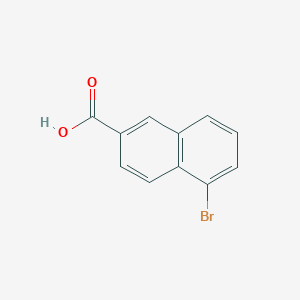
5-Bromo-2-naphthoic acid
Overview
Description
5-Bromo-2-naphthoic acid is a chemical compound with the molecular formula C11H7BrO2 . It has an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da . It is also known by other names such as 2-Naphthalenecarboxylic acid, 5-bromo- .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-naphthoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H7BrO2/c12-10-3-1-2-7-6-8 (11 (13)14)4-5-9 (7)10/h1-6H, (H,13,14) .Physical And Chemical Properties Analysis
5-Bromo-2-naphthoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 387.3±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 67.1±3.0 kJ/mol and a flash point of 188.0±20.9 °C . The compound has a molar refractivity of 58.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 152.3±3.0 cm3 .Scientific Research Applications
Preparation of 5-Bromo-2-naphthol
The compound is used in the preparation of 5-bromo-2-naphthol . A sulfonic acid group is introduced at the 1-position as an activating and protecting group for the Sandmeyer reaction . The sulfonate group allows for the use of only water and sulfuric acid as solvents .
Synthesis of Bis-Indole Alkaloids
5-Bromo-2-naphthoic acid is used in the synthesis of bis-indole alkaloids . These alkaloids are inspired by elusive sponge-derived natural products, echinosulfone A and echinosulfonic acids A–D . The synthesis includes the first synthesis of desulfato-echinosulfonic acid C, an α-hydroxy bis (3′-indolyl) alkaloid .
Antibacterial Evaluation
The compound is used in the antibacterial evaluation of synthetic bis-indole alkaloids . The C-6 dibrominated α-hydroxy bis (3′-indolyl) and α-methine bis (3′-indolyl) analogues were found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .
4. Synthesis of Binaphthyl-based Amino Acids and Amino Alcohols 5-Bromo-2-naphthoic acid is used as a reactant in the synthesis of binaphthyl-based amino acids and amino alcohols . This is achieved via domino coupling reactions and lactam ring opening of intermediates .
5. Synthesis of Benzimidazoles and Benzimidazolequinone Derivatives The compound is involved in the synthesis of benzimidazoles and benzimidazolequinone derivatives . This is done via cyclocondensation .
Synthesis of Axially Chiral Biaryls
5-Bromo-2-naphthoic acid is used in the synthesis of axially chiral biaryls . This is achieved via Suzuki-Miyaura reactions .
Safety and Hazards
5-Bromo-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
Mechanism of Action
Target of Action
It is known to be involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions .
Mode of Action
It is known to participate in domino coupling reactions and lactam ring opening of intermediates
Biochemical Pathways
It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols, suggesting a role in amino acid metabolism .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.96 (iLOGP), 3.39 (XLOGP3), 3.3 (WLOGP), 3.32 (MLOGP), and 3.0 (SILICOS-IT), indicating its potential to cross biological membranes .
Result of Action
It is known to participate in the synthesis of binaphthyl-based amino acids and amino alcohols, suggesting a role in protein synthesis and metabolism .
Action Environment
It is known to be a white crystalline solid that is almost insoluble in water at room temperature but soluble in organic solvents such as alcohol and ether . It is combustible and can burn when exposed to high temperatures or open flames .
properties
IUPAC Name |
5-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQPJDDJJNVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566121 | |
| Record name | 5-Bromonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-naphthoic acid | |
CAS RN |
1013-83-8 | |
| Record name | 5-Bromonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

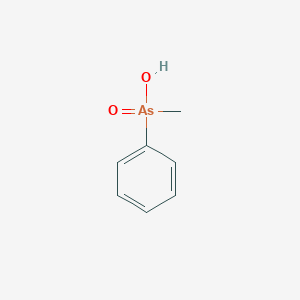

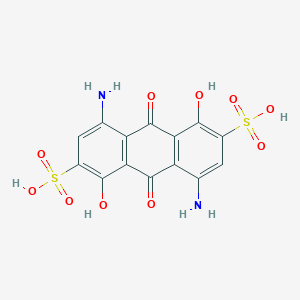

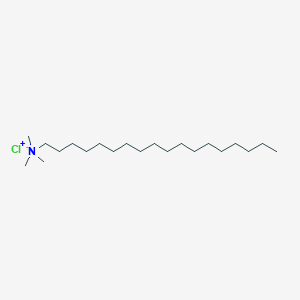
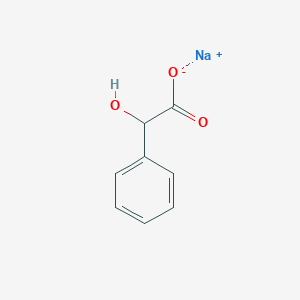
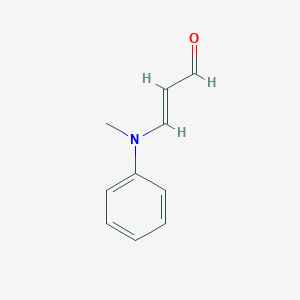

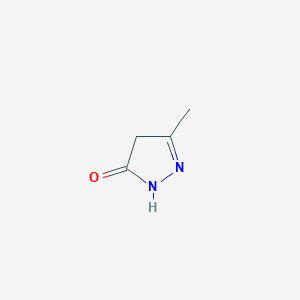
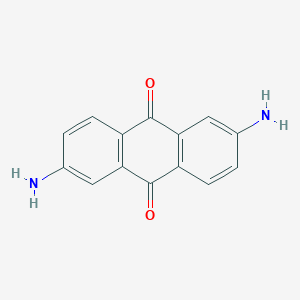



![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)